molecular formula C20H32O5 B147794 (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid CAS No. 136626-78-3

(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

Cat. No.: B147794
CAS No.: 136626-78-3
M. Wt: 352.5 g/mol
InChI Key: KAQKFAOMNZTLHT-QEJAIVOXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRY-200 involves multiple steps, starting from the appropriate cyclopentabenzofuran derivative. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopentabenzofuran ring.

    Alkylation: Addition of the pentenyl side chain through an alkylation reaction.

    Phenoxy Group Introduction: Incorporation of the phenoxy group via a substitution reaction.

    Formation of Sodium Salt: Conversion of the final product to its sodium salt form for increased stability and solubility.

Industrial Production Methods: Industrial production of TRY-200 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction progress.

    Purification: Multiple purification steps, including crystallization and chromatography, to isolate the desired product.

    Quality Control: Rigorous quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: TRY-200 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of the cyclopentabenzofuran ring, each with different functional groups replacing the original hydroxyl or phenoxy groups.

Scientific Research Applications

Mechanism of Action

TRY-200 exerts its effects by mimicking the action of prostaglandin I2. It binds to prostaglandin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. This results in various physiological effects, including:

Comparison with Similar Compounds

TRY-200 is unique among prostaglandin analogues due to its stability and specific biological activity. Similar compounds include:

TRY-200 stands out due to its enhanced stability and specific targeting of prostaglandin I2 receptors, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

136626-78-3

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8+/t14-,16-,17-,18-,19+/m1/s1

InChI Key

KAQKFAOMNZTLHT-QEJAIVOXSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/O2)O)O

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O

Synonyms

TRY 200
TRY-200

Origin of Product

United States

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